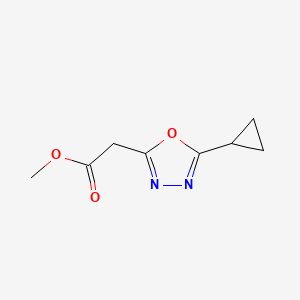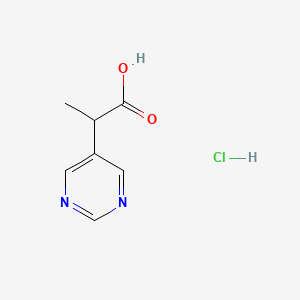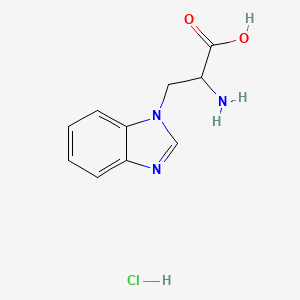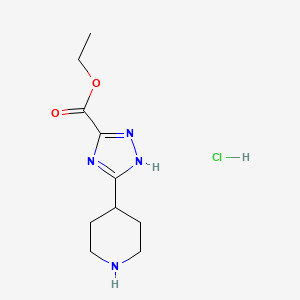
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride
Übersicht
Beschreibung
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride (EPC) is an organic compound with the molecular formula C9H17NO2•HCl. It is used in a wide range of scientific research applications, including as a reagent for synthesis of various compounds, as a catalyst in the synthesis of polymers, and as a model compound for studying the structure and dynamics of biomolecules. EPC has been studied extensively in both laboratory and computational studies, and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1. Vascular Disease Research
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride and related compounds have been studied for their effects on vascular diseases. For instance, Kubo, Kobayashi, and Ishida (1992) investigated the effects of a related compound, TA-6366, on morphological changes and mechanical properties related to sodium ion permeability in the aorta of spontaneously hypertensive rats. Their findings suggest potential preventive effects against vascular diseases like atherosclerosis, particularly in hypertensive conditions (Kubo, Kobayashi, & Ishida, 1992).
2. Synthesis and Characterisation in Chemistry
In the field of chemistry, the synthesis and characterisation of ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride and its derivatives are of significant interest. For example, Bettoni, Cellucci, and Berardi (1980) worked on the synthesis and absolute configuration of optically active derivatives of this compound, highlighting the importance of these compounds in organic synthesis and medicinal chemistry (Bettoni, Cellucci, & Berardi, 1980).
3. Antimicrobial and Anti-inflammatory Research
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride derivatives have been explored for their antimicrobial and anti-inflammatory properties. Research by Abignente et al. (1982, 1984) on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, demonstrated anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities of these compounds (Abignente et al., 1982); (Abignente et al., 1984).
4. Anticancer Research
Studies have also been conducted on the potential anticancer properties of ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride derivatives. Klimova et al. (2012) investigated novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their in vitro antitumor activity against various human tumor cell lines, suggesting a biological specificity towards certain cancer cells (Klimova et al., 2012).
Eigenschaften
IUPAC Name |
ethyl 2-propylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-3-6-10(7-5-8-11-10)9(12)13-4-2;/h11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYAXNJYMWIKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-propylpyrrolidine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrochloride](/img/structure/B1383297.png)
![(2-Aminoethyl)(methyl)[1-(1-methylcyclopropyl)ethyl]amine dihydrochloride](/img/structure/B1383298.png)



![4-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1383303.png)



![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-ol hydrochloride](/img/structure/B1383313.png)

